

# Application Notes and Protocols: DS-8895 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DS-8895**a is a humanized, afucosylated monoclonal antibody that targets the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2] The primary mechanism of action for **DS-8895**a is enhanced antibody-dependent cellular cytotoxicity (ADCC), mediated by its increased binding affinity to FcyRIIIa on natural killer (NK) cells.[3] Cisplatin is a cornerstone of chemotherapy for numerous cancers, exerting its cytotoxic effects by forming DNA crosslinks, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[4][5][6]

Preclinical evidence suggests that the combination of **DS-8895**a and cisplatin may offer a synergistic anti-tumor effect. This document provides a detailed overview of the preclinical data, experimental protocols for key assays, and the underlying signaling pathways involved in this combination therapy. While the clinical development of **DS-8895**a was discontinued due to limited single-agent efficacy and low tumor uptake in early phase trials, the preclinical combination data remains a valuable reference for understanding the potential of targeting EphA2 in conjunction with DNA-damaging agents.[7][8]

## **Data Presentation**

The following tables summarize the quantitative data from a preclinical study evaluating the combination of **DS-8895**a and cisplatin in a human gastric cancer xenograft model (SNU-16



cells).

Table 1: In Vivo Antitumor Activity of **DS-8895**a and Cisplatin Combination Therapy in a SNU-16 Gastric Cancer Xenograft Model[1]

| Treatment<br>Group      | Dose and<br>Schedule                        | Mean<br>Tumor<br>Volume<br>(mm³) ± SE<br>(Day 28) | P-value vs.<br>Vehicle | P-value vs.<br>DS-8895a<br>Monotherap<br>y | P-value vs.<br>Cisplatin<br>Monotherap<br>y |
|-------------------------|---------------------------------------------|---------------------------------------------------|------------------------|--------------------------------------------|---------------------------------------------|
| Vehicle                 | -                                           | 1500 ± 200                                        | -                      | -                                          | -                                           |
| DS-8895a                | 5 mg/kg, i.p.,<br>once a week               | 800 ± 150                                         | < 0.05                 | -                                          | -                                           |
| Cisplatin<br>(CDDP)     | 10 mg/kg,<br>i.p., once a<br>week           | 1300 ± 180                                        | 0.2426                 | -                                          | -                                           |
| DS-8895a +<br>Cisplatin | 5 mg/kg + 10<br>mg/kg, i.p.,<br>once a week | 400 ± 100                                         | < 0.001                | 0.0284                                     | 0.0018                                      |

SE: Standard Error; i.p.: intraperitoneal

## **Signaling Pathways**

The synergistic effect of **DS-8895**a and cisplatin combination therapy stems from their distinct and complementary mechanisms of action.





Click to download full resolution via product page

Caption: Dual mechanisms of **DS-8895**a and cisplatin leading to enhanced tumor cell death.

# Experimental Protocols Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is adapted from methodologies used for afucosylated antibodies.[1]

Objective: To determine the in vitro ADCC activity of **DS-8895**a against EphA2-positive cancer cells.

#### Materials:

• EphA2-positive target cells (e.g., SNU-16, MDA-MB-231)



- Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
- DS-8895a antibody
- Fetal Bovine Serum (FBS)
- RPMI-1640 medium
- Lactate dehydrogenase (LDH) cytotoxicity detection kit
- 96-well U-bottom plates

#### Procedure:

- Target Cell Preparation:
  - Culture EphA2-positive target cells in RPMI-1640 supplemented with 10% FBS.
  - Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in assay medium (RPMI-1640 + 5% FBS) at a concentration of 1 x 10<sup>5</sup> cells/mL.
  - $\circ$  Plate 50  $\mu$ L of the target cell suspension (5,000 cells) into each well of a 96-well U-bottom plate.
- Effector Cell Preparation:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Wash the isolated PBMCs twice with PBS and resuspend in assay medium.
  - Determine the cell concentration and adjust to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
- ADCC Reaction:
  - Prepare serial dilutions of DS-8895a in assay medium.
  - Add 50 μL of the diluted antibody to the wells containing target cells.



- Add 50 μL of the effector cell suspension to the wells to achieve the desired E:T ratios.
- For controls, include wells with:
  - Target cells only (spontaneous release)
  - Target cells with effector cells but no antibody (background lysis)
  - Target cells with lysis buffer (maximum release)
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
- LDH Release Measurement:
  - Centrifuge the plate at 250 x g for 5 minutes.
  - $\circ$  Carefully transfer 50  $\mu L$  of the supernatant from each well to a new flat-bottom 96-well plate.
  - Add 50 μL of the LDH substrate mix to each well.
  - Incubate at room temperature for 30 minutes, protected from light.
  - Add 50 μL of stop solution to each well.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula:
    - % Specific Lysis = 100 x [(Experimental Release Spontaneous Release) / (Maximum Release - Spontaneous Release)]





Click to download full resolution via product page

Caption: Workflow for the in vitro ADCC assay.



## In Vivo Gastric Cancer Xenograft Model

This protocol is based on the study by Hasegawa et al., 2016.[1]

Objective: To evaluate the in vivo antitumor efficacy of **DS-8895**a and cisplatin combination therapy.

#### Materials:

- Female athymic nude mice (6-8 weeks old)
- SNU-16 human gastric cancer cells
- Matrigel
- DS-8895a
- Cisplatin
- Sterile PBS
- Calipers

#### Procedure:

- Tumor Cell Implantation:
  - $\circ$  Harvest SNU-16 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10 $^7$  cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Animal Grouping and Treatment:
  - Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm<sup>3</sup>,
     randomize the mice into four groups (n=8-10 per group):
    - Group 1: Vehicle (e.g., sterile saline), i.p., once a week.



- Group 2: **DS-8895**a (5 mg/kg), i.p., once a week.
- Group 3: Cisplatin (10 mg/kg), i.p., once a week.
- Group 4: **DS-8895**a (5 mg/kg) + Cisplatin (10 mg/kg), i.p., once a week.
- Administer treatments for a predefined period (e.g., 3-4 weeks).
- Tumor Measurement and Data Collection:
  - Measure tumor dimensions twice a week using calipers.
  - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  - Monitor animal body weight and general health throughout the study.
- Endpoint and Analysis:
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EphA2 expression).
  - Compare the mean tumor volumes between the treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).





Click to download full resolution via product page

Caption: Workflow for the in vivo gastric cancer xenograft study.



### Conclusion

The combination of **DS-8895**a and cisplatin has demonstrated synergistic antitumor activity in a preclinical gastric cancer model. The distinct mechanisms of action—ADCC induction by **DS-8895**a and DNA damage by cisplatin—provide a strong rationale for this combination. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this and similar combination therapies. While clinical development of **DS-8895**a has been halted, these findings underscore the potential of combining targeted immunotherapy with conventional chemotherapy to enhance therapeutic outcomes in EphA2-expressing cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EphA2 Signaling in tumors | Encyclopedia MDPI [encyclopedia.pub]
- 7. The "less-is-more" in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols: DS-8895 and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#ds-8895-and-cisplatin-combination-therapy-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com